N-{4-[(2E)-3-(4-Bromophenyl)prop-2-enoyl]phenyl}propanamide
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Overview
Description
N-{4-[(2E)-3-(4-Bromophenyl)prop-2-enoyl]phenyl}propanamide is a chemical compound known for its versatile applications in scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group and a propanamide moiety. It is commonly used in various fields such as chemistry, biology, medicine, and industry due to its significant chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2E)-3-(4-Bromophenyl)prop-2-enoyl]phenyl}propanamide typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation reaction between 4-bromobenzaldehyde and acetophenone to form the intermediate chalcone. This intermediate is then reacted with propanoyl chloride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2E)-3-(4-Bromophenyl)prop-2-enoyl]phenyl}propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
N-{4-[(2E)-3-(4-Bromophenyl)prop-2-enoyl]phenyl}propanamide is widely used in scientific research due to its diverse applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its neuroprotective properties and potential use in treating neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(2E)-3-(4-Bromophenyl)prop-2-enoyl]phenyl}propanamide involves its interaction with specific molecular targets. For example, it has been studied as an inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters. By inhibiting MAO-B, the compound may exert neuroprotective effects and help in the treatment of conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide: Another compound with a similar structure but different functional groups, showing varied biological activities.
N-{4-[(2E)-3-(4-Chlorophenyl)prop-2-enoyl]phenyl}propanamide: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Uniqueness
N-{4-[(2E)-3-(4-Bromophenyl)prop-2-enoyl]phenyl}propanamide is unique due to its specific bromophenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications, particularly in the development of neuroprotective agents and enzyme inhibitors.
Properties
Molecular Formula |
C18H16BrNO2 |
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Molecular Weight |
358.2 g/mol |
IUPAC Name |
N-[4-[(E)-3-(4-bromophenyl)prop-2-enoyl]phenyl]propanamide |
InChI |
InChI=1S/C18H16BrNO2/c1-2-18(22)20-16-10-6-14(7-11-16)17(21)12-5-13-3-8-15(19)9-4-13/h3-12H,2H2,1H3,(H,20,22)/b12-5+ |
InChI Key |
ILQZPOQWQFWWKP-LFYBBSHMSA-N |
Isomeric SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Br |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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